molecular formula C12H11IN2O2S B12115944 4-amino-N-(2-iodophenyl)benzene-1-sulfonamide

4-amino-N-(2-iodophenyl)benzene-1-sulfonamide

Katalognummer: B12115944
Molekulargewicht: 374.20 g/mol
InChI-Schlüssel: JBBBKZVJYLFEAV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-amino-N-(2-iodophenyl)benzene-1-sulfonamide is an organic compound that belongs to the sulfonamide class. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents. This compound features an amino group, an iodophenyl group, and a sulfonamide group, making it a versatile molecule for various chemical reactions and applications.

Vorbereitungsmethoden

The synthesis of 4-amino-N-(2-iodophenyl)benzene-1-sulfonamide can be achieved through several methods. One common approach involves the reaction of 2-iodoaniline with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs under mild conditions and yields the desired sulfonamide product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Analyse Chemischer Reaktionen

4-amino-N-(2-iodophenyl)benzene-1-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents like sodium azide or potassium cyanide.

    Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine using appropriate oxidizing or reducing agents.

    Coupling Reactions: The compound can participate in coupling reactions with diazonium salts to form azo compounds.

Common reagents and conditions for these reactions include:

    Substitution: Sodium azide, potassium cyanide, DMF as solvent, and elevated temperatures.

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Wissenschaftliche Forschungsanwendungen

4-amino-N-(2-iodophenyl)benzene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It is used as a precursor for synthesizing various pharmaceutical compounds, particularly those with antibacterial properties.

    Biological Studies: The compound is employed in studies related to enzyme inhibition and protein binding due to its sulfonamide group.

    Industrial Applications: It serves as an intermediate in the production of dyes, pigments, and other organic materials.

Wirkmechanismus

The mechanism of action of 4-amino-N-(2-iodophenyl)benzene-1-sulfonamide involves its interaction with biological targets such as enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes like dihydropteroate synthase. This inhibition disrupts the synthesis of folic acid, which is essential for bacterial growth and replication, thereby exerting its antibacterial effects.

Vergleich Mit ähnlichen Verbindungen

4-amino-N-(2-iodophenyl)benzene-1-sulfonamide can be compared with other sulfonamide compounds such as:

    Sulfamethazine: Used in veterinary medicine for its antibacterial properties.

    Sulfadiazine: Employed in combination with pyrimethamine to treat toxoplasmosis.

    4-amino-N-(4,6-dimethylpyrimidin-2-yl)benzene sulphonamide: Known for its use in treating bacterial infections.

The uniqueness of this compound lies in its iodophenyl group, which provides distinct reactivity and potential for further functionalization compared to other sulfonamides.

Eigenschaften

Molekularformel

C12H11IN2O2S

Molekulargewicht

374.20 g/mol

IUPAC-Name

4-amino-N-(2-iodophenyl)benzenesulfonamide

InChI

InChI=1S/C12H11IN2O2S/c13-11-3-1-2-4-12(11)15-18(16,17)10-7-5-9(14)6-8-10/h1-8,15H,14H2

InChI-Schlüssel

JBBBKZVJYLFEAV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=C(C=C2)N)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.